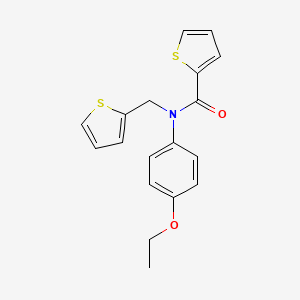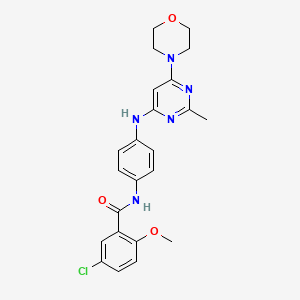![molecular formula C20H26N2OS B11336106 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide](/img/structure/B11336106.png)
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(アゼパン-1-イル)-2-(チオフェン-2-イル)エチル]-4-メチルベンズアミドは、アゼパン環とチオフェン部分を置換したベンズアミドコアを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[2-(アゼパン-1-イル)-2-(チオフェン-2-イル)エチル]-4-メチルベンズアミドの合成は、通常、複数段階の有機反応を伴います。
チオフェン合成: チオフェン誘導体は、ゲヴァルト反応、パアル・クノル合成、フィッセルマン反応など、さまざまな方法で合成できます。.
アゼパン導入: アゼパン環は、適切な前駆体を用いた求核置換反応または環化反応によって導入できます。
ベンズアミド形成: 最後のステップは、通常、カルボジイミドまたは酸塩化物などの試薬を用いたアミド結合形成反応によるベンズアミド基の形成です。
工業生産方法
N-[2-(アゼパン-1-イル)-2-(チオフェン-2-イル)エチル]-4-メチルベンズアミドの工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を必要とします。これには、連続フローリアクターの使用、高度な精製技術、廃棄物を最小限に抑え、生産コストを削減するためのプロセス最適化が含まれる場合があります。
化学反応の分析
反応の種類
N-[2-(アゼパン-1-イル)-2-(チオフェン-2-イル)エチル]-4-メチルベンズアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: チオフェン部分は酸化されてスルホキシドまたはスルホンを形成することができます。
還元: アゼパン環は還元されて、異なる窒素含有ヘテロ環を形成することができます。
置換: ベンズアミド基は、求電子置換反応または求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬は、さまざまな条件下で使用されて、置換反応を実現します。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、チオフェン部分の酸化は、チオフェンスルホキシドまたはスルホンを生成する可能性がありますが、アゼパン環の還元は、異なる窒素ヘテロ環を生成する可能性があります。
科学研究への応用
N-[2-(アゼパン-1-イル)-2-(チオフェン-2-イル)エチル]-4-メチルベンズアミドは、科学研究にいくつかの応用があります。
医薬品化学: 特定の生物学的経路を標的とした新薬の開発において、薬理活性化合物の可能性を探ることができます。
材料科学: この化合物のユニークな構造的特性は、有機半導体や有機発光ダイオード (OLED) などの高度な材料の開発における候補となります。
有機合成: より複雑な分子の合成のためのビルディングブロックとして役立ち、新しい化学反応と経路の探索を可能にします。
科学的研究の応用
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
作用機序
N-[2-(アゼパン-1-イル)-2-(チオフェン-2-イル)エチル]-4-メチルベンズアミドの作用機序は、特定の分子標的との相互作用を伴います。アゼパン環とチオフェン部分は、酵素や受容体と相互作用し、その活性を調節して、さまざまな生物学的効果を引き起こす可能性があります。関与する正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
チオフェン誘導体: チオフェン-2-カルボン酸やチオフェン-2-アミンなどの化合物は、チオフェン部分を共有し、同様の化学反応性を示します。
アゼパン誘導体: アゼパン-1-カルボン酸やアゼパン-1-アミンなどの化合物は、アゼパン環を共有し、同様の構造的特性を持っています。
独自性
N-[2-(アゼパン-1-イル)-2-(チオフェン-2-イル)エチル]-4-メチルベンズアミドは、アゼパン環、チオフェン部分、ベンズアミド基が単一の分子に組み合わされている点が特徴です。このユニークな構造は、異なる化学的および生物学的特性を与え、さまざまな研究や産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene moiety and exhibit similar chemical reactivity.
Azepane Derivatives: Compounds like azepane-1-carboxylic acid and azepane-1-amine share the azepane ring and have similar structural properties.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide is unique due to the combination of the azepane ring, thiophene moiety, and benzamide group in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H26N2OS |
|---|---|
分子量 |
342.5 g/mol |
IUPAC名 |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H26N2OS/c1-16-8-10-17(11-9-16)20(23)21-15-18(19-7-6-14-24-19)22-12-4-2-3-5-13-22/h6-11,14,18H,2-5,12-13,15H2,1H3,(H,21,23) |
InChIキー |
TYMVPQCFKSWLKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11336037.png)


![furan-2-yl{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11336048.png)
![2-(2,6-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11336055.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone](/img/structure/B11336056.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11336070.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336090.png)
![2-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11336096.png)

![2-bromo-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11336112.png)
![2-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11336118.png)
